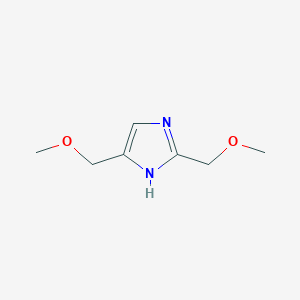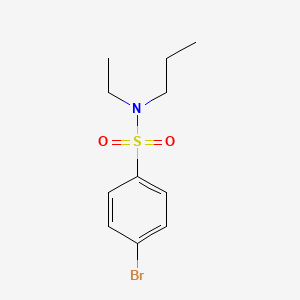![molecular formula C25H26F2O B14301477 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene CAS No. 121218-93-7](/img/structure/B14301477.png)
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H26F2O. This compound is characterized by its unique structure, which includes ethoxy, difluoro, and pentylphenyl groups attached to a benzene ring. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multiple steps, including the introduction of ethoxy and difluoro groups to the benzene ring, followed by the attachment of the pentylphenyl group. Common reagents used in these reactions include ethyl iodide, fluorinating agents, and pentylphenyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize microreactor systems to achieve efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
Uniqueness
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
121218-93-7 |
|---|---|
Formule moléculaire |
C25H26F2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3 |
Clé InChI |
IVQZJTHTNLXDLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


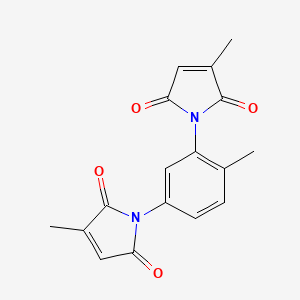

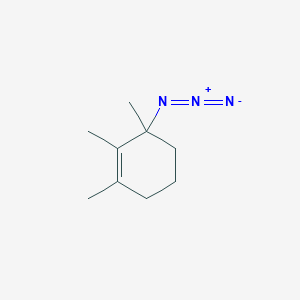
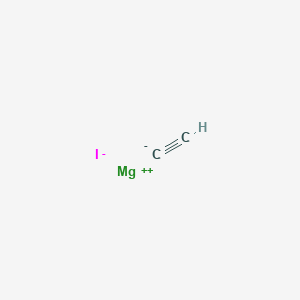
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)

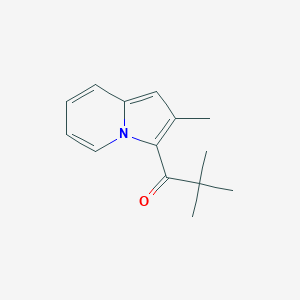

![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)

